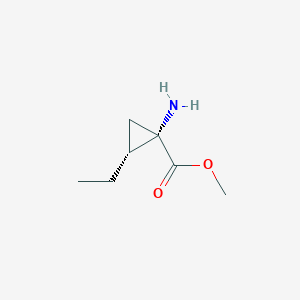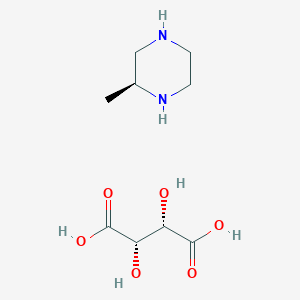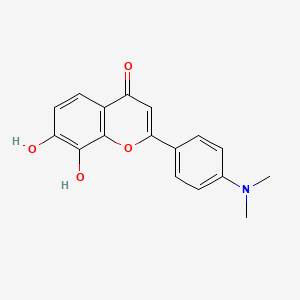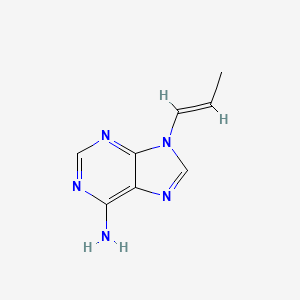
Acrolein 2,4-Dinitrophenylhydrazone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrolein 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily as a reference material in various scientific studies. It is a derivative of acrolein, a highly reactive aldehyde, and is formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. The compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones, particularly in environmental and toxicological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as trifluoroacetic acid. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of acrolein and the hydrazine group of 2,4-dinitrophenylhydrazine .
Industrial Production Methods
The product is then purified and labeled with deuterium to obtain the stable isotope-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Acrolein 2,4-Dinitrophenylhydrazone-d3 primarily undergoes substitution reactions due to the presence of the hydrazone functional group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazone derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
Acrolein 2,4-Dinitrophenylhydrazone-d3 is widely used in scientific research due to its stability and labeling properties. Some of its applications include:
Analytical Chemistry: Used as a reference standard for the detection and quantification of aldehydes and ketones in various samples.
Environmental Studies: Employed in the analysis of air and water pollutants, particularly in the detection of aldehydes resulting from combustion processes.
Toxicology: Utilized in studies investigating the toxic effects of aldehydes on biological systems.
Pharmaceutical Research: Used in the development and validation of analytical methods for drug testing .
Mecanismo De Acción
The mechanism of action of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting hydrazone linkage is highly stable, making the compound useful for analytical purposes .
Comparación Con Compuestos Similares
Similar Compounds
Acrolein 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar analytical purposes.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetaldehyde.
Butyraldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of butyraldehyde in various samples
Uniqueness
The primary uniqueness of Acrolein 2,4-Dinitrophenylhydrazone-d3 lies in its stable isotope labeling with deuterium. This labeling allows for more precise quantification and analysis in mass spectrometry and other analytical techniques, making it a valuable tool in research and industry .
Propiedades
Número CAS |
259824-62-9 |
|---|---|
Fórmula molecular |
C9H8N4O4 |
Peso molecular |
239.20 g/mol |
Nombre IUPAC |
2,3,5-trideuterio-4,6-dinitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/i3D,4D,6D |
Clave InChI |
JJPZHGIYUVFTGG-VSWDYIGLSA-N |
SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NN=CC=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canónico |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2-Propenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Propenal (2,4-Dinitrophenyl)hydrazone-d3; Acrolein (2,4-Dinitrophenyl)hydrazone-d3; NSC 20692-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)





![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)
